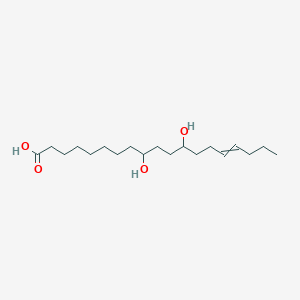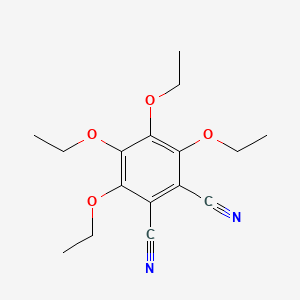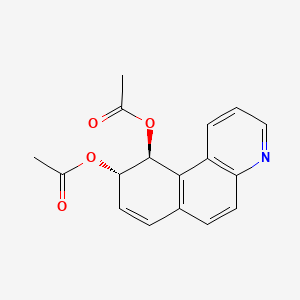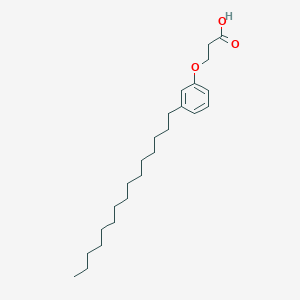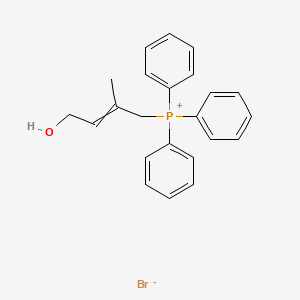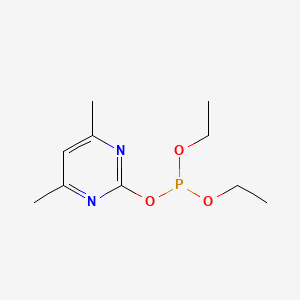![molecular formula C15H26O5 B14329819 2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane CAS No. 110942-94-4](/img/structure/B14329819.png)
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane is a chemical compound with the molecular formula C13H24O4 It is known for its unique structure, which includes a hept-2-yn-1-yl group attached to an oxane ring through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane typically involves the reaction of 7,7,7-trimethoxyhept-2-yne with an oxane derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality of the final product. Purification steps, such as distillation or chromatography, are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the triple bond in the hept-2-yne group to a double or single bond.
Substitution: The ether linkage allows for substitution reactions where the oxane ring can be modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkenes or alkanes. Substitution reactions can result in various modified oxane derivatives .
Scientific Research Applications
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane involves its interaction with molecular targets through its functional groups. The hept-2-yne group can participate in various chemical reactions, while the oxane ring provides stability and reactivity. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar in structure but contains a silane group instead of an oxane ring.
Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester: Contains a bicyclic structure with an ester group.
Uniqueness
2-[(7,7,7-Trimethoxyhept-2-YN-1-YL)oxy]oxane is unique due to its combination of a hept-2-yne group and an oxane ring, which imparts distinct reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
110942-94-4 |
|---|---|
Molecular Formula |
C15H26O5 |
Molecular Weight |
286.36 g/mol |
IUPAC Name |
2-(7,7,7-trimethoxyhept-2-ynoxy)oxane |
InChI |
InChI=1S/C15H26O5/c1-16-15(17-2,18-3)11-7-4-5-8-12-19-14-10-6-9-13-20-14/h14H,4,6-7,9-13H2,1-3H3 |
InChI Key |
QDIWLUIDHDSYJL-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCC#CCOC1CCCCO1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


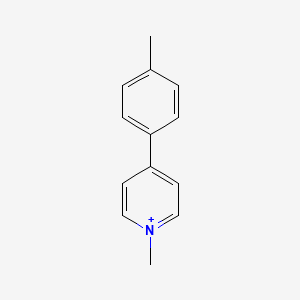
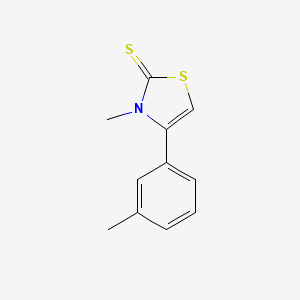
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
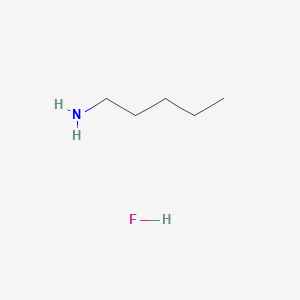
![(8S,9S,10S,13R,14S,17S)-17-Ethyl-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-2,1'-cyclopropane]](/img/structure/B14329760.png)
![4-[3-(Morpholin-4-yl)-3-oxoprop-1-en-1-yl]benzene-1-sulfonyl chloride](/img/structure/B14329779.png)
